N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide
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Description
N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. It was initially developed as an antihistamine drug but later found to have neuroprotective effects, leading to its investigation as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In
Scientific Research Applications
Histone Deacetylase Inhibition
The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure to N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide, have been documented. This compound acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11, which are critical in regulating gene expression. The inhibition of these enzymes can block cancer cell proliferation and induce cell-cycle arrest and apoptosis, highlighting the compound's potential as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Pharmacological Evaluation
Novel heterocyclic compounds derived from visnagenone and khellinone, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Analytical Chemistry Applications
The compound has been utilized in analytical chemistry for the separation and identification of related substances in pharmaceuticals, such as imatinib mesylate and its analogs. This application demonstrates the compound's utility in ensuring the quality and purity of pharmaceutical products, contributing to patient safety and drug efficacy (Ye et al., 2012).
Mass Spectrometry and Chemical Transformation Prediction
Tandem mass spectrometry has been applied to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including compounds like this compound. This research provides insights into the reactivity of potential reaction centers within the molecule, offering a foundation for further chemical synthesis and modification studies (Wang et al., 2006).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEFOWVOCSHXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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